N,N-diethyl-2-(trifluoromethyl)benzamide
Description
N,N-Diethyl-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring and diethyl substituents on the amide nitrogen. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity, which are critical in pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C12H14F3NO |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
N,N-diethyl-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H14F3NO/c1-3-16(4-2)11(17)9-7-5-6-8-10(9)12(13,14)15/h5-8H,3-4H2,1-2H3 |
InChI Key |
UKTAHUUHLAKXHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The trifluoromethyl group is a hallmark of this compound, influencing electronic, steric, and hydrophobic properties. Comparisons with similar benzamides reveal:
Table 1: Substituent-Driven Properties
Key Observations :
Key Observations :
- Antimicrobial Activity : Hydroxy and chloro substituents () enhance cytotoxicity against sulfate-reducing bacteria, whereas the target compound’s diethyl groups may favor pesticidal applications .
- Anti-Plasmodial Potential: Quinazoline-linked trifluoromethyl benzamides () demonstrate the versatility of -CF₃ in targeting parasitic pathways.
Crystallographic and Structural Insights
- N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide : Exhibits distinct hydrogen-bonding patterns and π–π interactions, underscoring how substituents influence solid-state packing and stability.
- Target Compound : Predicted to form stable crystals with moderate intermolecular interactions due to -CF₃’s steric bulk and diethyl flexibility.
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